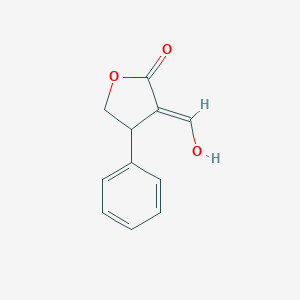![molecular formula C28H22N4O6S2 B296102 6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzoxazole)](/img/structure/B296102.png)
6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two benzoxazole rings connected through a bis(4-methylphenylsulfonylamino) linkage. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylsulfonyl chloride with 2-aminobenzoxazole under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole
- N-{2,2-bis[(4-methylphenyl)sulfonyl]vinyl}-4-chloroaniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole stands out due to its unique combination of benzoxazole rings and sulfonylamino linkages, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C28H22N4O6S2 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
4-methyl-N-[6-[2-[(4-methylphenyl)sulfonylamino]-1,3-benzoxazol-6-yl]-1,3-benzoxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H22N4O6S2/c1-17-3-9-21(10-4-17)39(33,34)31-27-29-23-13-7-19(15-25(23)37-27)20-8-14-24-26(16-20)38-28(30-24)32-40(35,36)22-11-5-18(2)6-12-22/h3-16H,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
MTLHVBSDSZQBBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
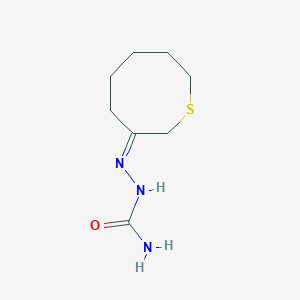
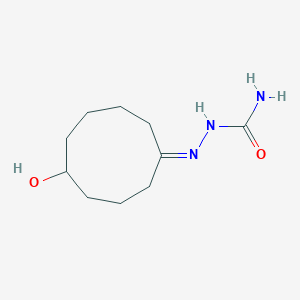
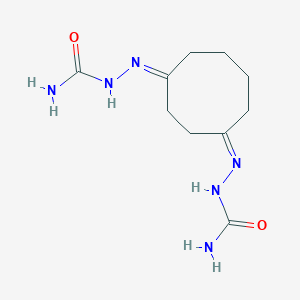
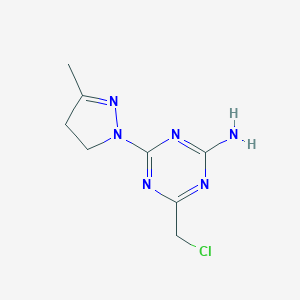
![11-(2-butoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B296029.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
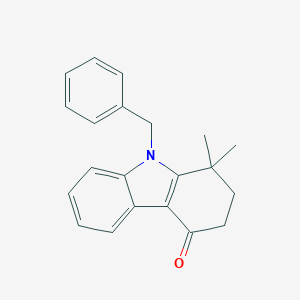
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
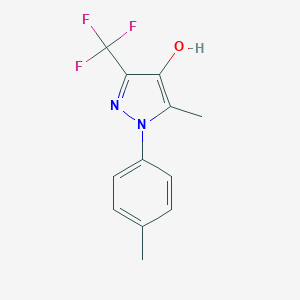
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
